Nafcillin Sulfoxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Nafcillin is a semi-synthetic antibiotic related to penicillin. It is a narrow-spectrum beta-lactam antibiotic drug . As a beta-lactamase-resistant penicillin, it is used to treat infections caused by Gram-positive bacteria, in particular, species of staphylococci that are resistant to other penicillins .

Synthesis Analysis

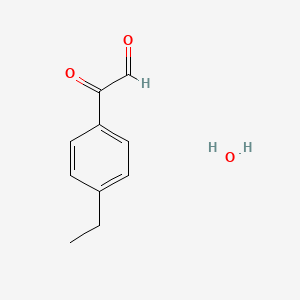

The synthesis of Nafcillin Sulfoxide and its related compounds has been described in the literature . The aerial oxidation of sulfur causes the formation of this compound during the synthesis of compound 3. It was synthesized by the treatment of Nafcillin sodium with peracetic acid in 30% yield .Molecular Structure Analysis

The molecular structure of Nafcillin is C21H22N2O5S . It is a semi-synthetic antibiotic substance derived from 6-amino-penicillanic acid . The drugs in this class are highly resistant to inactivation by staphylococcal penicillinase and are active against penicillinase-producing and non-penicillinase-producing strains of Staphylococcus species .Chemical Reactions Analysis

Nafcillin exerts a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication in the bacterial cell wall synthesis . It inhibits the biosynthesis of the bacterial cell wall by forming covalent bonds with penicillin-binding proteins that play a critical role in the final transpeptidation process .Physical and Chemical Properties Analysis

Nafcillin is a semi-synthetic antibiotic substance derived from 6-amino-penicillanic acid . The drugs in this class are highly resistant to inactivation by staphylococcal penicillinase and are active against penicillinase-producing and non-penicillinase-producing strains of Staphylococcus species .Aplicaciones Científicas De Investigación

Phosphorescence-based Determination

Nafcillin Sulfoxide has been the subject of research in the field of analytical chemistry, particularly in developing methods for its determination. A study by Pulgarín et al. (2000) utilized room-temperature phosphorescence to determine nafcillin in pharmaceutical preparations. This method involved using enhancers like sodium dodecyl sulfate, thallium (I) nitrate, and sodium sulfite to achieve high sensitivity and selectivity. This approach provided a linear response for specific concentrations and showed potential for pharmaceutical analysis (Pulgarín, Molina, & Pardo, 2000).

Analytical and Bioanalytical Chemistry

Further research in analytical and bioanalytical chemistry has investigated the presence and effects of this compound and related compounds in various environments. For example, studies have examined the occurrence of perfluorinated chemicals in aquatic organisms, revealing insights into the bioaccumulation and environmental impact of such compounds (Fernández-Sanjuan et al., 2010).

Environmental Science and Technology

In environmental science, studies have focused on the distribution and effects of perfluorinated compounds, like this compound derivatives, in various ecosystems. Research by Calafat et al. (2007) provided data on the exposure of the general U.S. population to these compounds, contributing to a better understanding of environmental and public health risks (Calafat et al., 2007).

Mecanismo De Acción

Like other penicillins, nafcillin exerts a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication in the bacterial cell wall synthesis . It inhibits the biosynthesis of the bacterial cell wall by forming covalent bonds with penicillin-binding proteins that play a critical role in the final transpeptidation process .

Safety and Hazards

Nafcillin may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray . In case of inadequate ventilation, wear respiratory protection . Contaminated work clothing should not be allowed out of the workplace . Wear protective gloves .

Propiedades

Número CAS |

41061-20-5 |

|---|---|

Fórmula molecular |

C₂₁H₂₂N₂O₆S |

Peso molecular |

430.47 |

Sinónimos |

2-Ethoxynaphthylpenicillin Sulfoxide; [2S-(2α,5α,6β)]-6-[[(2-Ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-oxide-4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145638.png)

![3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1145640.png)

![(3aR,6aR)-5-Methyl-hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B1145646.png)

![4-[4-(3-Aminopropylamino)phenyl]morpholin-3-one](/img/structure/B1145647.png)

![7-Bromo-3-iodo-2H-pyrazolo[4,3-b]pyridine](/img/structure/B1145657.png)